An In-depth Technical Guide to 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
An In-depth Technical Guide to 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, a derivative of the tricyclic dibenzazepine core, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structural and reactive properties make it an essential building block in medicinal chemistry, particularly in the development of anticonvulsant and mood-stabilizing drugs. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant role in drug development, with a focus on its application as a precursor to carbamazepine and its interaction with the P2X4 receptor.
Chemical and Physical Properties
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a white to light yellow crystalline powder. It is characterized by a dibenzoazepine core with a saturated 10,11-dihydro bridge and a reactive carbonyl chloride group attached to the nitrogen atom.
Table 1: Physicochemical Properties of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
| Property | Value | Reference |
| CAS Number | 33948-19-5 | |
| Molecular Formula | C₁₅H₁₂ClNO | |
| Molecular Weight | 257.72 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 120 - 124 °C | |
| Purity | ≥ 98% (HPLC) | |
| Storage Conditions | 2 - 8 °C |
Table 2: Spectroscopic Data of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
| Spectroscopy | Data | Reference |
| ¹H-NMR (CDCl₃, δ, ppm) | 7.52-7.49 (m, aromatic), other peaks also present. Further detailed spectral data is required for a complete assignment. | |
| ¹³C-NMR (CDCl₃, δ, ppm) | 151.30 (C=O), 142.89, 134.36, 131.57, 129.36, 129.17, 127.92, 126.71, 120.22, 116.39 (aromatic), 48.89, 46.18 (aliphatic). Note: This data is for a derivative. | |
| Mass Spectrometry (ESI-MS, m/z) | [M+H]⁺, fragmentation patterns corresponding to the dibenzo[b,f]azepinyl moiety. | |
| UV-VIS (Methanol-water, λ, nm) | 206.98 (aromatic rings), 248.27 (C=O). Note: This data is for a derivative. |
Synthesis and Reactivity
The primary route for the synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with a phosgenating agent.
Experimental Protocol: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Materials:
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10,11-dihydro-5H-dibenzo[b,f]azepine
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Phosgene or a phosgene equivalent (e.g., triphosgene)
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An inert solvent (e.g., toluene, dioxane)
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A suitable base (e.g., triethylamine, if necessary)
Procedure:
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In a well-ventilated fume hood, dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine in an anhydrous inert solvent.
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Cool the solution in an ice bath.
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Slowly add a solution of the phosgenating agent to the cooled mixture with constant stirring.
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If a base is used, it is typically added to scavenge the HCl byproduct.
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Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up by washing with water and brine to remove any unreacted starting materials and byproducts.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization from a suitable solvent to yield pure 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride.
The carbonyl chloride group makes the molecule highly reactive towards nucleophiles, serving as an excellent acylating agent for the introduction of the 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl moiety into other molecules.
Applications in Drug Development
Intermediate in the Synthesis of Carbamazepine
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride is a crucial intermediate in the industrial synthesis of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug.
Experimental Protocol: Synthesis of Carbamazepine
Materials:
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10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
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Ammonia (liquid or in solution)
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An appropriate solvent (e.g., toluene)
Procedure:
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Dissolve 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride in a suitable solvent.
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Introduce ammonia into the reaction mixture. This is a highly exothermic reaction and requires careful temperature control.
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The reaction proceeds via nucleophilic acyl substitution, where the ammonia molecule displaces the chloride ion to form the corresponding carboxamide (carbamazepine).
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The reaction progress is monitored by TLC or HPLC.
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Upon completion, the precipitated carbamazepine is collected by filtration.
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The crude product is washed with water and a suitable organic solvent to remove impurities.
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Further purification is achieved by recrystallization to obtain pharmaceutical-grade carbamazepine.
